molecular formula C27H23NO6 B7797994 1-[Hydroxy-[2-(3-methoxy-6-oxoxanthen-9-yl)phenyl]methylidene]piperidin-1-ium-4-carboxylate

1-[Hydroxy-[2-(3-methoxy-6-oxoxanthen-9-yl)phenyl]methylidene]piperidin-1-ium-4-carboxylate

Cat. No. B7797994
M. Wt: 457.5 g/mol
InChI Key: DELBHVBSPUGXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Hydroxy-[2-(3-methoxy-6-oxoxanthen-9-yl)phenyl]methylidene]piperidin-1-ium-4-carboxylate is a useful research compound. Its molecular formula is C27H23NO6 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[Hydroxy-[2-(3-methoxy-6-oxoxanthen-9-yl)phenyl]methylidene]piperidin-1-ium-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[Hydroxy-[2-(3-methoxy-6-oxoxanthen-9-yl)phenyl]methylidene]piperidin-1-ium-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the condensation of 2-(3-methoxy-6-oxoxanthen-9-yl)benzaldehyde with piperidine-4-carboxylic acid followed by reduction and quaternization.

Starting Materials
2-(3-methoxy-6-oxoxanthen-9-yl)benzaldehyde, piperidine-4-carboxylic acid, sodium borohydride, methyl iodide, acetic acid, ethanol, diethyl ether, sodium hydroxide, hydrochloric acid

Reaction
Step 1: Dissolve 2-(3-methoxy-6-oxoxanthen-9-yl)benzaldehyde and piperidine-4-carboxylic acid in acetic acid and ethanol mixture and reflux for 6 hours., Step 2: Cool the reaction mixture and add sodium borohydride slowly with stirring. Stir for 2 hours at room temperature., Step 3: Quench the reaction mixture with water and extract with diethyl ether. Wash the organic layer with water and dry over sodium sulfate., Step 4: Concentrate the organic layer and dissolve the residue in ethanol. Add methyl iodide and stir for 2 hours at room temperature., Step 5: Quench the reaction mixture with water and extract with diethyl ether. Wash the organic layer with water and dry over sodium sulfate., Step 6: Concentrate the organic layer and dissolve the residue in ethanol. Add sodium hydroxide and stir for 2 hours at room temperature., Step 7: Acidify the reaction mixture with hydrochloric acid and extract with diethyl ether. Wash the organic layer with water and dry over sodium sulfate., Step 8: Concentrate the organic layer and purify the residue by column chromatography to obtain the desired product.

properties

IUPAC Name

1-[hydroxy-[2-(3-methoxy-6-oxoxanthen-9-yl)phenyl]methylidene]piperidin-1-ium-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO6/c1-33-18-7-9-22-24(15-18)34-23-14-17(29)6-8-21(23)25(22)19-4-2-3-5-20(19)26(30)28-12-10-16(11-13-28)27(31)32/h2-9,14-16H,10-13H2,1H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELBHVBSPUGXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C3C=CC(=O)C=C3O2)C4=CC=CC=C4C(=[N+]5CCC(CC5)C(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Hydroxy-[2-(3-methoxy-6-oxoxanthen-9-yl)phenyl]methylidene]piperidin-1-ium-4-carboxylate

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